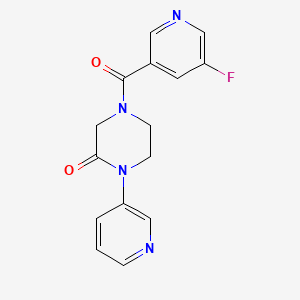

4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(5-fluoropyridine-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c16-12-6-11(7-18-8-12)15(22)19-4-5-20(14(21)10-19)13-2-1-3-17-9-13/h1-3,6-9H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJBXHYYIKRYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

The molecular formula of 4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is . The compound features a piperazine core substituted with a pyridine moiety and a fluorinated carbonyl group, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the piperazine ring is known to enhance binding affinity and selectivity towards certain targets, particularly in the context of cancer therapy and neuropharmacology.

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they possess favorable oral bioavailability and metabolic stability. For example, one study reported an oral bioavailability of approximately 31.8% for related pyrimidine derivatives . The clearance rate was noted to be around 82.7 mL/h/kg, indicating moderate systemic exposure after administration.

Case Studies

A notable case study examined a series of piperazine-containing compounds for their anticancer properties. The study highlighted that modifications on the piperazine core significantly influenced both potency and selectivity against various cancer types . Although direct references to 4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one were not included, the findings underscore the importance of structural diversity in enhancing bioactivity.

Toxicity Profile

Safety assessments are crucial for any potential therapeutic agent. Preliminary studies on related compounds indicated no acute toxicity at high concentrations (up to 2000 mg/kg) in animal models . This suggests that further exploration into the safety profile of 4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is warranted.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one with related piperazine/piperazinone derivatives in terms of structural features, biological activity, and synthetic routes.

Structural and Functional Group Comparisons

Key Observations :

- Fluorine vs. Chlorine Substitution : The fluoropyridine group in the target compound may offer superior metabolic stability compared to chlorinated analogs (e.g., UDO, UDD), which rely on chlorine/trifluoromethyl groups for lipophilicity and target binding .

- Piperazinone vs.

- Hybrid Structures : UDD’s piperidine-pyridine hybrid structure demonstrates enhanced enzymatic inhibition, suggesting that the target compound’s pyridin-3-yl substitution could similarly optimize target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.